REACTION_SMILES
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[CH3:19][S+:20]([CH3:21])([CH3:22])=[O:23].[CH3:24][OH:25].[CH3:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:6]([CH2:7][n:8]2[n:9][cH:10][n:11][cH:12]2)=[O:13])[cH:14][cH:15]1.[Cl:26][CH2:27][Cl:28].[I-:18].[Na+:17].[OH-:16]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:6]([CH2:7][n:8]2[n:9][cH:10][n:11][cH:12]2)([OH:13])[CH2:24][OH:16])[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[S+](C)(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cn1cncn1)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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OCC(O)(Cn1cncn1)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |